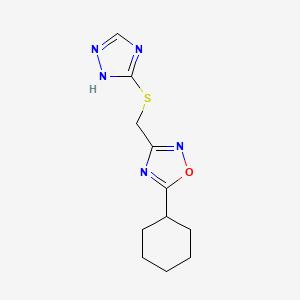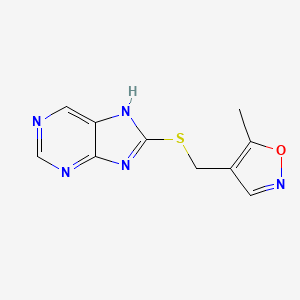
N-(1,3-oxazol-4-ylmethyl)-3-propanoylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-oxazol-4-ylmethyl)-3-propanoylbenzenesulfonamide, commonly known as OPB-9195, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. OPB-9195 is a small molecule inhibitor that targets the enzyme 15-lipoxygenase (15-LOX), which is involved in the biosynthesis of pro-inflammatory mediators.
Mechanism of Action
OPB-9195 is a selective inhibitor of N-(1,3-oxazol-4-ylmethyl)-3-propanoylbenzenesulfonamide, which is an enzyme involved in the biosynthesis of pro-inflammatory mediators such as leukotrienes and lipoxins. By inhibiting N-(1,3-oxazol-4-ylmethyl)-3-propanoylbenzenesulfonamide, OPB-9195 reduces the production of these pro-inflammatory mediators, leading to a decrease in inflammation and other pathological processes.
Biochemical and Physiological Effects:
OPB-9195 has been shown to have various biochemical and physiological effects in different disease models. In cancer, OPB-9195 inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation, OPB-9195 reduces the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and tissue damage. In neurodegenerative disorders, OPB-9195 protects against neuronal damage and improves cognitive function by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using OPB-9195 in lab experiments is its high selectivity for N-(1,3-oxazol-4-ylmethyl)-3-propanoylbenzenesulfonamide, which allows for specific inhibition of this enzyme without affecting other pathways. Another advantage is its relatively low toxicity, which makes it suitable for in vivo studies. However, one limitation of using OPB-9195 is its low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several future directions for the research and development of OPB-9195. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of OPB-9195 in different disease models.
Synthesis Methods
The synthesis of OPB-9195 involves the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with N-(oxazol-4-ylmethyl)propanamide in the presence of a base. The resulting product is then purified using column chromatography to obtain pure OPB-9195.
Scientific Research Applications
OPB-9195 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, OPB-9195 has been shown to inhibit the growth of several types of cancer cells, including prostate, breast, and lung cancer cells. In inflammation, OPB-9195 has been found to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in the inflammatory response. In neurodegenerative disorders, OPB-9195 has been shown to protect against neuronal damage and improve cognitive function.
properties
IUPAC Name |
N-(1,3-oxazol-4-ylmethyl)-3-propanoylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-2-13(16)10-4-3-5-12(6-10)20(17,18)15-7-11-8-19-9-14-11/h3-6,8-9,15H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKUXHCXILDSMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2=COC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Benzylpiperazin-1-yl)ethyl]-3-(2,6-dimethyl-3-nitrophenyl)urea](/img/structure/B7429096.png)
![[2-(4-Fluoro-3-nitroanilino)-2-oxoethyl] 2-(4-hydroxyphenyl)-2-methylpropanoate](/img/structure/B7429100.png)
![N-(2,6-dimethyl-3-nitrophenyl)-4-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B7429106.png)

![5-[5-(2,2-Dicyclopropylethyl)-1,2,4-oxadiazol-3-yl]-2-(methoxymethyl)pyrimidin-4-amine](/img/structure/B7429131.png)
![Methyl 3-[3-[4-amino-2-(methoxymethyl)pyrimidin-5-yl]-1,2,4-oxadiazol-5-yl]cyclohexane-1-carboxylate](/img/structure/B7429139.png)
![3-[5-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-pyridin-2-one](/img/structure/B7429146.png)

![1-[4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]ethanone](/img/structure/B7429155.png)
![methyl 2-[2-chloro-4-(4,5,6,7-tetrahydro-1H-indole-2-carbonylamino)phenoxy]acetate](/img/structure/B7429164.png)

![4-[3-(5-Chlorofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B7429183.png)
![1-[(7-Bromoquinazolin-4-yl)amino]-3-methoxy-2-methylpropan-2-ol](/img/structure/B7429185.png)
![3,3-Dimethyl-1-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]butan-2-ol](/img/structure/B7429187.png)